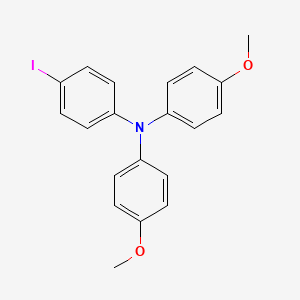

4-Iodo-N,N-bis(4-methoxyphenyl)aniline

Description

Properties

IUPAC Name |

N-(4-iodophenyl)-4-methoxy-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18INO2/c1-23-19-11-7-17(8-12-19)22(16-5-3-15(21)4-6-16)18-9-13-20(24-2)14-10-18/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQDQJMYUYSINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659834 | |

| Record name | 4-Iodo-N,N-bis(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201802-15-5 | |

| Record name | 4-Iodo-N,N-bis(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-4',4''-dimethoxytriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Iodo-N,N-bis(4-methoxyphenyl)aniline, a derivative of aniline, is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features an iodine atom and two methoxy-substituted phenyl groups, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The molecular formula for this compound is . Its structural representation can be summarized as follows:

- IUPAC Name : this compound

- Molecular Weight : Approximately 355.32 g/mol

- Structural Formula :

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For example, derivatives with cationic and hydrophobic characteristics have shown effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The mechanism often involves disruption of bacterial cell walls and membranes.

Antioxidant Activity

Studies have shown that anilines can possess antioxidant properties due to their ability to scavenge free radicals. The presence of methoxy groups enhances the electron-donating ability of the compound, potentially increasing its efficacy as an antioxidant .

Cytotoxicity Studies

Cytotoxicity assays reveal that compounds similar to this compound can induce apoptosis in cancer cell lines. In vitro studies have demonstrated that such compounds can inhibit cell proliferation by triggering apoptotic pathways, making them candidates for further development in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The iodine atom and methoxy groups allow the compound to interact with various biological targets, potentially forming covalent bonds with nucleophilic sites in proteins or nucleic acids.

- Radical Scavenging : The methoxy groups can stabilize radical intermediates, enhancing the compound's antioxidant capabilities.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

Study on Antimicrobial Activity

A study published in MDPI explored the antimicrobial efficacy of various aniline derivatives. The results indicated that derivatives with similar structural motifs to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential for developing new antimicrobial agents from this class of compounds .

Cytotoxicity Assessment

In another investigation focused on cancer therapeutics, derivatives were tested against MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant cytotoxic potential. Flow cytometry analysis confirmed the induction of apoptosis via mitochondrial pathways .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula: C20H18INO2

- Average Molecular Weight : 431.273 g/mol

- CAS Number : 201802-15-5

- IUPAC Name : 4-Iodo-N,N-bis(4-methoxyphenyl)aniline

- Synonyms: 4-Iodo-4',4'-dimethoxytriphenylamine, MFCD23702008 .

Structural Features: This compound consists of a central aniline ring substituted with an iodine atom at the para position and two 4-methoxyphenyl groups attached to the nitrogen atom.

Synthetic Utility: It serves as a precursor in palladium-catalyzed Sonogashira and Suzuki-Miyaura couplings. For example, it reacts with trimethylsilylacetylene to form ethynylated derivatives (97% yield) for optoelectronic applications .

Comparison with Structural Analogs

Tri(4-iodophenyl)amine

- Molecular Formula : C18H12I3N

- Average Molecular Weight : 623.013 g/mol .

- Key Differences: Contains three iodine-substituted phenyl groups instead of methoxy substituents. Higher molecular weight and halogen density, making it suitable for heavy-atom effects in luminescence or charge-transfer applications.

3-Iodo-N,N-bis(4-methylphenyl)aniline

- Molecular Formula : C20H18IN

- Average Molecular Weight : 399.27 g/mol .

- Key Differences :

- Methyl groups replace methoxy substituents, reducing electron-donating capacity.

- Lower molecular weight and altered solubility compared to the target compound.

- Application : Likely used in cross-coupling reactions, though specific data is unavailable.

4-Bromo-N,N-bis(4-methoxyphenyl)aniline

Comparison with Functional Analogs in Optoelectronics

CZTPA-1 and CZTPA-2 (Carbazole-Based HTMs)

- Structures: CZTPA-1: 4,4′-(9-Nonyl-9H-carbazole-3,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). CZTPA-2: 4,4′-(9-Methyl-9H-carbazole-3,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) .

- Key Differences: Carbazole core vs. iodine substitution in the target compound. Alkyl chain length (nonyl vs. methyl) impacts power conversion efficiency (PCE):

- CZTPA-1 : 7% PCE.

- CZTPA-2 : 11% PCE with 89.7% stability retention after 400 hours .

4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)

- Structure : D–π–A–π–D system with a thiadiazolo-pyridazine core .

- Key Differences: Electron-deficient thiadiazolo-pyridazine spacer enhances charge transfer for near-infrared (NIR) emission. Synthesized via Stille cross-coupling (vs. Sonogashira for the target compound). Application: NIR OLEDs with narrow bandgap (~1.5 eV) .

NAP and BPV (Hole-Transport Materials)

- Structures :

- Key Differences: Extended π-bridges (naphthalene or ethene-linked biphenyl) improve charge mobility. Achieve >10% PCE in carbon nanotube/Si solar cells, surpassing the target compound’s role in smaller-scale syntheses .

Comparative Data Tables

Table 1: Molecular Properties of Selected Compounds

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

One of the most effective methods to prepare 4-iodo-substituted diarylamines such as 4-iodo-N,N-bis(4-methoxyphenyl)aniline involves palladium-catalyzed cross-coupling reactions. The general procedure includes:

- Starting from N,N-bis(4-methoxyphenyl)aniline or related diarylamine precursors.

- Using 4-iodobenzene derivatives or 4-iodobenzene as the iodinating agent.

- Employing palladium catalysts such as Pd(PPh3)4 in the presence of copper(I) iodide as a co-catalyst.

- Conducting the reaction in solvents like tetrahydrofuran (THF) or dichloromethane with bases such as triethylamine.

- Stirring the mixture at ambient temperature for extended periods (e.g., 18 hours) to ensure complete conversion.

This method yields this compound with high efficiency and purity after workup and purification by column chromatography or recrystallization.

Regioselective Iodination via Tandem α-Arylation/O-Arylation

Another sophisticated approach involves regioselective tandem α-arylation and intramolecular O-arylation catalyzed by palladium complexes. This method is particularly useful for synthesizing iodinated diaryl compounds with high regioselectivity:

- The reaction initiates at the least sterically hindered C–I bond of a 1,2,3-triiodobenzene derivative.

- The process involves oxidative addition of Pd(0) to the aryl iodide, followed by coordination and enolization of ketone substrates.

- Sequential reductive elimination and intramolecular cyclization yield the iodinated diaryl product.

- Typical conditions include Pd(OAc)2 or Pd(PPh3)4 catalysts, phosphine ligands, and solvents such as DMF or toluene at temperatures around 120 °C.

- Yields up to 83% have been reported, with excellent regioselectivity and tolerance to various functional groups.

Halogen Exchange and Nucleophilic Substitution Reactions

In some patents and synthetic protocols, halogen exchange reactions are employed:

- Starting from chlorinated intermediates such as 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one.

- Using lithium carbonate and sodium chloride or lithium chloride in polar aprotic solvents like dimethylformamide (DMF).

- Heating the reaction mixture to 110-120 °C for several hours.

- Followed by nucleophilic substitution with amines (e.g., morpholine) to introduce desired amine functionalities.

- Isolation by filtration and drying yields the iodinated amine derivatives.

While this method is more complex and involves multi-step transformations, it demonstrates the versatility of iodinated intermediates in constructing functionalized diarylamines.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Observations

Catalyst and Ligand Effects: The choice of palladium catalyst and ligands significantly affects the yield and regioselectivity. Pd(PPh3)4 often provides better yields compared to Pd(OAc)2, and phosphine ligands facilitate the oxidative addition and reductive elimination steps.

Solvent Influence: Changing solvents from DMF to toluene can improve yields, likely due to better solubility and catalyst stability in non-polar solvents.

Temperature and Time Optimization: Elevated temperatures (110–120 °C) and prolonged reaction times (up to 18 h) are common to drive the reactions to completion, especially for tandem arylation processes.

Regioselectivity: The palladium-catalyzed tandem α-arylation/intramolecular O-arylation proceeds exclusively at the least sterically hindered iodide position, ensuring high regioselectivity and minimizing side products.

Purification and Characterization: Products are typically purified by flash chromatography and recrystallization. Characterization includes melting point determination, HPLC purity analysis (up to 99%), and sometimes X-ray crystallography to confirm structure.

Q & A

Basic: How can researchers optimize the iodination of N,N-bis(4-methoxyphenyl)aniline to synthesize 4-Iodo-N,N-bis(4-methoxyphenyl)aniline with high regioselectivity?

Methodological Answer:

The iodination of N,N-bis(4-methoxyphenyl)aniline typically employs iodine or iodine-containing reagents under controlled conditions. Key parameters include:

- Solvent System : A 1:1 mixture of THF and ethyl acetate enhances solubility and reaction homogeneity, facilitating regioselective iodination at the para position .

- Temperature : Elevated temperatures (e.g., reflux) accelerate reaction rates but require careful monitoring to avoid side reactions like over-iodination .

- Reagent Stoichiometry : Using N-iodosuccinimide (NIS) in slight excess (1.1–1.2 equiv.) ensures complete conversion while minimizing byproducts .

- Light Sensitivity : Reactions should be shielded from light to prevent radical-based side pathways .

Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (hexanes:EtOAc, 9:1) to isolate the product with >95% purity .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound, and how can potential ambiguities in data interpretation be resolved?

Methodological Answer:

- ¹H NMR : Key peaks include aromatic protons at δ 6.79–7.24 ppm (doublets for methoxyphenyl groups) and singlet methoxy protons at δ 3.79 ppm . The absence of peaks near δ 4.5–5.0 ppm confirms no residual bromine from precursor compounds .

- ¹³C NMR : Look for characteristic signals at ~157 ppm (C-I) and ~55 ppm (OCH₃) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 463.02 (C₂₀H₁₈INO₂⁺) with <2 ppm error .

Data Ambiguities : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in aromatic regions. Compare with literature data for analogous compounds (e.g., brominated derivatives) .

Advanced: How do solvent polarity and catalyst choice influence the efficiency of cross-coupling reactions involving this compound?

Methodological Answer:

- Palladium Catalysts : PdCl₂(PPh₃)₂ in dry triethylamine enables Sonogashira coupling with trimethylsilylacetylene (97% yield) . Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates but may reduce regioselectivity.

- Copper-Mediated Coupling : CuI in THF facilitates Ullmann-type couplings but requires higher temperatures (80–100°C) and longer reaction times .

- Solvent Effects : Low-polarity solvents (e.g., toluene) favor oxidative addition of the aryl iodide, while polar solvents (e.g., DMSO) accelerate transmetallation but risk ligand dissociation .

Case Study : Stille coupling with tributyltin reagents in THF achieved 78% yield for boronate derivatives, critical for synthesizing optoelectronic materials .

Advanced: What strategies can resolve contradictory data regarding the compound's fluorescence quantum yield in different aggregation states?

Methodological Answer:

- Aggregation-State Control : Use nanoprecipitation with kinetically controlled solvent mixing (e.g., THF to water) to generate uniform nanocrystals (NCs). Monitor size via DLS (e.g., 50–100 nm) .

- Quantum Yield Measurement : Compare fluorescence in dilute solution vs. solid state using integrating sphere techniques. For NCs, surface defects or solvent residues may reduce quantum yield .

- Mitigation : Post-synthetic annealing (100°C, 1 hr) under nitrogen improves crystallinity and eliminates quenching sites, enhancing quantum yield by ~20% .

Advanced: What computational modeling approaches predict the charge transport properties of this compound in organic semiconductor applications?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO). The iodine atom lowers LUMO energy (-2.1 eV), enhancing electron affinity .

- Charge Mobility : Use Marcus theory to calculate hopping rates. The planar triarylamine core enables π-π stacking with reorganization energy (λ) ~0.35 eV, suggesting moderate hole mobility (10⁻³ cm²/V·s) .

- Molecular Dynamics (MD) : Simulate thin-film morphology to assess intermolecular distances (<3.5 Å for efficient charge transport) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.